Reduced Lipophilicity (LogP) of 4-(Methoxymethyl)benzohydrazide Compared to Benzohydrazide and 4‑Methoxybenzohydrazide
The methoxymethyl substituent significantly reduces the calculated octanol/water partition coefficient (LogP) relative to both unsubstituted benzohydrazide and 4‑methoxybenzohydrazide. This indicates higher polarity and potentially different membrane permeability or solubility profiles .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.4365 |
| Comparator Or Baseline | Benzohydrazide LogP = 1.38; 4‑Methoxybenzohydrazide LogP = 1.39 |
| Quantified Difference | ≈ 0.94 log unit lower (more hydrophilic) |
| Conditions | In silico prediction (Chemscene for target; Molbase/BocSci for comparators) |
Why This Matters
A lower LogP influences aqueous solubility and compound handling, which can affect assay reproducibility and the choice of biological models.
